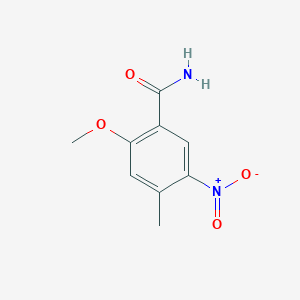

2-Methoxy-4-methyl-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-methoxy-4-methyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-8(15-2)6(9(10)12)4-7(5)11(13)14/h3-4H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPRXFNLZUUORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Substituted Benzoate Esters

- Starting from methyl-4-acetylaminosalicylic acid or 2-methoxy-4-methylbenzoic acid, esterification is carried out using alkylating agents (e.g., methyl sulfate or ethyl sulfate) in the presence of potassium carbonate as a base in acetone solvent.

- The reaction is typically refluxed at 40°C for extended periods (e.g., 19 hours) to ensure complete ester formation.

- After reaction completion, distillation of acetone and addition of water precipitates the ester product, which is isolated by filtration and washing.

- Yields for such esterifications are high, around 83-97%, with melting points consistent with literature values (e.g., methyl-2-ethoxy-4-acetylaminobenzoate mp ~145°C).

Nitration of the Ester

- The ester is dissolved in acetic acid and cooled to 15-20°C.

- Chlorination or nitration is performed by introducing chlorine gas or a nitrating mixture (concentrated nitric and sulfuric acids) under controlled temperature to selectively substitute at the 5-position.

- Reaction progress is monitored by weight increase due to halogen or nitro group incorporation.

- The nitrated ester precipitates upon pouring into water and is isolated by centrifugation and washing.

- Typical yields for chlorination/nitration steps are 83-86% with melting points around 142-153°C.

Conversion to Benzamide

- The nitrated ester is reacted with N,N-diethylethylenediamine or ammonia in ethylene glycol solvent at elevated temperatures (100-120°C) under nitrogen atmosphere.

- After reaction, the mixture is treated with hot sodium hydroxide solution to hydrolyze the ester and facilitate amide formation.

- The product precipitates upon cooling and dilution with water, then is filtered, washed, and dried.

- Yields for this amidation step vary but can reach up to 81% for related compounds; for the nitro-substituted benzamide, yields around 45% have been reported, potentially due to steric or electronic effects of the nitro group.

Formation of Hydrochloride Salts (Optional)

- The free base benzamide can be converted to its hydrochloride salt by dissolving in boiling absolute alcohol and adding dry hydrogen chloride in alcohol.

- The salt precipitates upon cooling and is isolated by filtration and washing.

- This step improves compound stability and facilitates purification, with melting points typically in the range of 136-179°C depending on the substituents.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Product & Melting Point (°C) |

|---|---|---|---|---|

| 1 | Esterification | Methyl/ethyl sulfate, K2CO3, acetone, reflux 40°C, 19 h | 83-97 | Methyl-2-methoxy-4-acetylaminobenzoate, mp ~145°C |

| 2 | Nitration/Chlorination | Cl2 gas or HNO3/H2SO4, AcOH solvent, 15-20°C, 0.5 h | 83-86 | Methyl-2-methoxy-4-acetylamino-5-nitro/chlorobenzoate, mp ~142-153°C |

| 3 | Amidation (Ester to Benzamide) | N,N-diethylethylenediamine or NH3, ethylene glycol, 100-120°C, 2-2.5 h | 45-81 | N-(diethylaminoethyl)-2-methoxy-4-amino-5-nitrobenzamide, mp ~208-209°C |

| 4 | Hydrochloride Salt Formation (optional) | Dry HCl in absolute alcohol, reflux and cooling | Quantitative | Hydrochloride salts, mp 136-179°C |

Research Findings and Notes

- The nitration step requires careful temperature control to avoid over-nitration or side reactions.

- Amidation yields are lower for nitro-substituted compounds compared to chloro or bromo analogs, likely due to the electron-withdrawing effect of the nitro group reducing nucleophilicity.

- Hydrochloride salt formation enhances compound crystallinity and purity, beneficial for pharmaceutical or analytical applications.

- The described procedures are derived from patented processes (e.g., US Patent US3357978A) and corroborated by experimental spectral data (NMR, melting points) from peer-reviewed sources.

- Alternative synthetic routes may involve direct nitration of benzamide derivatives, but these often suffer from lower regioselectivity and yield.

Chemical Reactions Analysis

2-Methoxy-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include methyl iodide, diatomite earth@IL/ZrCl4, and various reducing agents . The major products formed from these reactions include different benzamide derivatives, such as 4-amino-2-methoxybenzamide and N,2-dimethoxy-N-methyl-4-nitrobenzamide .

Scientific Research Applications

2-Methoxy-4-methyl-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzamide involves its interaction with molecular targets and pathways in biological systems. The compound acts as a functional disruptor of α-helix structures, which are crucial in various biological processes . It also targets specific receptors, such as CCR3, which are involved in inflammatory responses .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The nitro group at position 5 in this compound enhances electrophilicity at the aromatic ring, contrasting with compounds lacking nitro groups (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) .

- Solubility and Reactivity: The tertiary amine substituents in N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide () improve solubility in polar solvents, whereas the methyl group in the target compound may reduce polarity .

Physicochemical and Spectroscopic Properties

- Melting Points: While exact data for the target compound is unavailable, 4-Methoxy-3-nitrobenzoic acid () melts at 191–194°C, suggesting nitro and methoxy groups increase thermal stability compared to non-nitro analogs .

- Spectrofluorometric Behavior : The absence of a nitro group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () likely results in distinct fluorescence profiles, as nitro groups typically quench fluorescence due to electron-withdrawing effects .

Biological Activity

2-Methoxy-4-methyl-5-nitrobenzamide (CAS No. 1352398-21-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group, a methyl group, and a nitro group attached to a benzamide structure. The presence of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. It demonstrated the ability to scavenge free radicals, suggesting its potential role in mitigating oxidative stress-related diseases. The compound's effectiveness was compared with standard antioxidants like ascorbic acid.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has shown cytotoxic effects on cancer cell lines, leading to apoptosis. The compound appears to induce oxidative stress within cancer cells, triggering cell death pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.

- Induction of Apoptosis : Studies suggest that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may play a crucial role in its anticancer and antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens. These results suggest a promising therapeutic potential for treating bacterial infections.

Study 2: Antioxidant Activity Assessment

In an experiment evaluating antioxidant capabilities, the compound was found to reduce oxidative stress markers significantly compared to controls. The results indicated that it effectively scavenged DPPH radicals with an IC50 value of 25 µM.

Study 3: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.

Data Summary

| Biological Activity | Effect | IC50/ MIC Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC: 32 - 128 µg/mL |

| Antioxidant | Scavenging free radicals | IC50: 25 µM |

| Anticancer | Induction of apoptosis | IC50: 10 - 30 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.